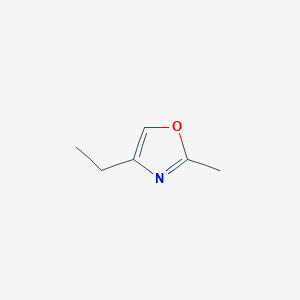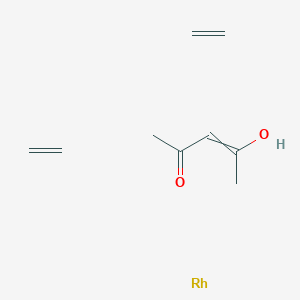
4-Hydroxypent-3-en-2-one bis(ethylene) rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypent-3-en-2-one bis(ethylene) rhodium: is an organometallic compound that features a rhodium center coordinated to two ethylene ligands and a 4-hydroxypent-3-en-2-one ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium typically involves the reaction of rhodium precursors with ethylene and 4-hydroxypent-3-en-2-one under controlled conditions. One common method involves the use of rhodium chloride and ethylene in the presence of a base, followed by the addition of 4-hydroxypent-3-en-2-one. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification and crystallization to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of rhodium.
Reduction: Reduction reactions can convert the rhodium center to a lower oxidation state.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve the use of phosphines, amines, or other coordinating ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) or rhodium(0) species .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions. Its unique coordination environment allows for selective and efficient catalysis .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s catalytic properties can be leveraged in the synthesis of pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, this compound is used in processes such as the production of fine chemicals, polymers, and advanced materials. Its ability to facilitate specific chemical reactions makes it valuable in manufacturing and material science .
Mecanismo De Acción
The mechanism by which 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium exerts its effects is primarily through its role as a catalyst. The rhodium center can coordinate to various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion. The ethylene and 4-hydroxypent-3-en-2-one ligands play a crucial role in stabilizing the rhodium center and modulating its reactivity .
Comparación Con Compuestos Similares
Acetylacetonatobis(ethylene)rhodium: This compound is similar in structure but features an acetylacetonate ligand instead of 4-hydroxypent-3-en-2-one.
Bis(ethylene)rhodium(I) acetylacetonate: Another related compound with similar coordination but different ligand environment.
Uniqueness: 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium is unique due to the presence of the 4-hydroxypent-3-en-2-one ligand, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and selectivity in catalytic applications, making it a valuable tool in both research and industrial settings .
Propiedades
Fórmula molecular |
C9H16O2Rh |
|---|---|
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
ethene;4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2; |
Clave InChI |
AFQSOHSPTULSFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O.C=C.C=C.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
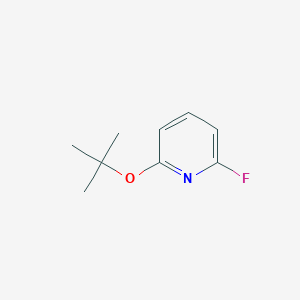
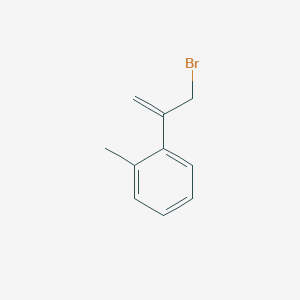
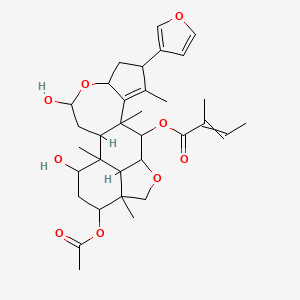

![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)
